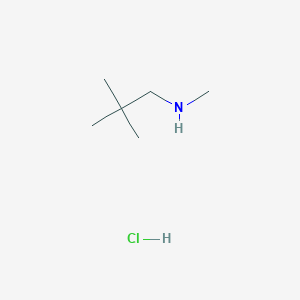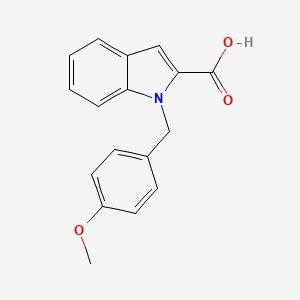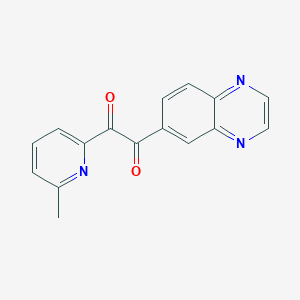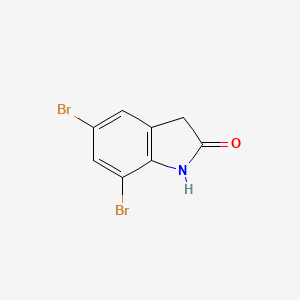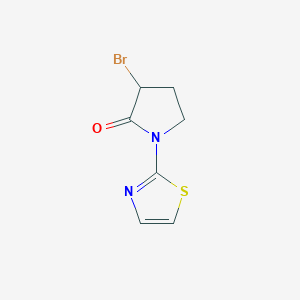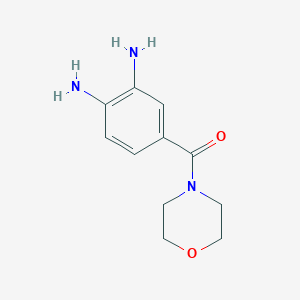
3-Chloro-1-(3-isoxazolyl)-1-propanone
Vue d'ensemble
Description
3-Chloro-1-(3-isoxazolyl)-1-propanone, also known as 3-chloro-1-(3-isoxazolyl)-1-propanone or 3-CP, is an organic compound with a molecular formula of C6H7ClNO2. It is a colorless and odorless solid with a melting point of approximately 170°C and a boiling point of approximately 272°C. 3-CP is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Broader Search for Similar Compounds
Chemical Composition and Applications : Compounds like "3-Chloro-1-(3-isoxazolyl)-1-propanone" often play a significant role in various scientific fields due to their unique chemical properties. For instance, compounds with chloro and isoxazolyl groups may be used in the synthesis of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis due to their reactivity and ability to form stable structures.
Research in Toxicology and Safety : The toxicity and safety profile of chemicals are paramount in scientific research. Studies often focus on understanding the metabolic pathways, exposure risks, and potential health effects of chemical compounds. For instance, research on similar compounds like 1, 3-dichloropropene reveals its use as a soil fumigant and the associated health risks, highlighting the importance of understanding the toxicological impact of chemical compounds (Zhou et al., 2023).
Environmental Impact and Monitoring : The environmental impact of chemical compounds is another area of intense research. Studies often focus on understanding the persistence, bioaccumulation, and ecological effects of chemicals. For example, research on per- and polyfluoroalkyl substances (PFAS) in human milk underscores the importance of monitoring and understanding the environmental persistence and human exposure to industrial chemicals (Awad et al., 2020).
Analytical Methods and Biomarker Analysis : The development of analytical methods to detect and quantify chemical compounds is crucial for various applications, including environmental monitoring, food safety, and clinical diagnostics. Research on metabolomics-based biomarker analysis illustrates the advancements in analytical techniques to evaluate the toxicokinetics of chemical compounds and their metabolites (Jia et al., 2019).
Propriétés
IUPAC Name |
3-chloro-1-(1,2-oxazol-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c7-3-1-6(9)5-2-4-10-8-5/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXUXVXNWBSFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



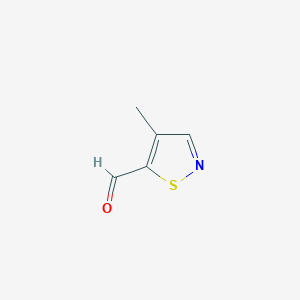
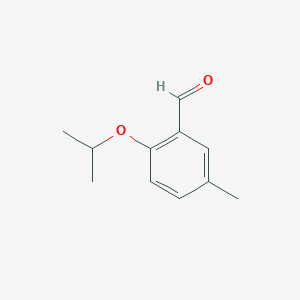
![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)
